- Imidazopyrazine compound useful in treatment of various diseases and its preparation, World Intellectual Property Organization, , ,
Cas no 939412-86-9 ((3-chloropyrazin-2-yl)methanamine;hydrochloride)
939412-86-9 structure
Product Name:(3-chloropyrazin-2-yl)methanamine;hydrochloride
CAS-Nr.:939412-86-9
MF:C5H7Cl2N3
MW:180.035178422928
MDL:MFCD09910171
CID:1003647
PubChem ID:42614233
Update Time:2024-10-26
(3-chloropyrazin-2-yl)methanamine;hydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3-Chloropyrazin-2-yl)methanamine hydrochloride
- (3-Chloropyrazin-2-yl)MethanaMine hydrochloridehydrochloride
- (3-Chloropyrazin-2-yl)MethanaMine, HCl
- 2-Chloro-3-aminomethylpyrazine hydrochloride
- (3-chloropyrazin-2-yl)methanamine;hydrochloride
- 939412-86-9
- 3-Chloropyrazin-2-yl)MethanaMine hydrochloride
- CS-W003691
- C-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride
- (3-chloropyrazin-2-yl)methanamine,hydrochloride
- 2-(Aminomethyl)-3-chloropyrazine Hydrochloride
- F2167-5175
- 3-CHLOROPYRAZINE-2-YL-METHYLAMINE HYDROCHLORIDE
- SB10280
- (3-chloropyrazin-2-yl)methanamine.hydrochloride
- AKOS005258965
- 2-AMINOMETHYL-3-CHLOROPYRAZINE HYDROCHLORIDE
- (3-chloropyrazin-2-yl)methanaminehydrochloride
- c-(3-chloropyrazin-2-yl)methylamine hydrochloride salt
- (3-CHLOROPYRAZIN-2-YL)METHANAMINE HCL
- BCP20593
- 1-(3-CHLOROPYRAZIN-2-YL)METHANAMINE HYDROCHLORIDE
- YYVVOYJKQZWKFS-UHFFFAOYSA-N
- c-(3-chloro-pyrazin-2-yl)-methylamine hydrochloride salt
- AC-31346
- (3-Chloro-pyrazin-2-yl)methanamine hydrochloride
- EN300-208273
- 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1)
- (3-Chloro-pyrazin-2-yl)-methanamine hydrochloride
- Z2472857434
- 2-Aminomethyl-3-chloropyrazine HCl
- SY025231
- MFCD09910171
- DS-14040
- SCHEMBL593446
- DB-353373
- (3-chloropyrazin-2-yl)methanamine HCl salt
- DTXSID00655074
-
- MDL: MFCD09910171
- Inchi: 1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H
- InChI-Schlüssel: YYVVOYJKQZWKFS-UHFFFAOYSA-N
- Lächelt: Cl.ClC1C(CN)=NC=CN=1
Berechnete Eigenschaften
- Genaue Masse: 179.0017026g/mol
- Monoisotopenmasse: 179.0017026g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 88.3
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 51.8Ų
(3-chloropyrazin-2-yl)methanamine;hydrochloride Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Inert atmosphere,2-8°C
(3-chloropyrazin-2-yl)methanamine;hydrochloride Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099000321-5g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 5g |
$180.15 | 2023-08-31 | |
| Alichem | A099000321-10g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 10g |
$285.15 | 2023-08-31 | |
| Alichem | A099000321-25g |
(3-Chloropyrazin-2-yl)methanamine hydrochloride |
939412-86-9 | 95% | 25g |
$562.80 | 2023-08-31 | |
| Fluorochem | 079800-250mg |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 079800-1g |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 1g |
£54.00 | 2022-03-01 | |
| Fluorochem | 079800-5g |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 079800-10g |
3-Chloropyrazin-2-yl)methanamine hydrochloride hydrate |
939412-86-9 | 95% | 10g |
£318.00 | 2022-03-01 | |
| TRC | C350975-25mg |
(3-Chloropyrazin-2-yl)methanamine Hydrochloride |
939412-86-9 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C350975-50mg |
(3-Chloropyrazin-2-yl)methanamine Hydrochloride |
939412-86-9 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C350975-100mg |
(3-Chloropyrazin-2-yl)methanamine Hydrochloride |
939412-86-9 | 100mg |
$ 87.00 | 2023-04-18 |
(3-chloropyrazin-2-yl)methanamine;hydrochloride Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 1.5 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
Referenz
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Nickel Solvents: Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 50 °C; cooled; 30 min; > 1 d, rt
Referenz
- Bicyclic heterocycles as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 4.5 - 5 kg/cm2, 30 °C → 45 °C; 3 h, 40 - 45 °C
Referenz
- Improved process for the preparation of 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl)}-N-(pyridine-2-yl)benzamide, India, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- 4-IMIDAZOPYRIDAZIN-1-YL-BENZAMIDES AND 4-IMIDAZOTRIAZIN-1-YL-BENZAMIDES BTK INHIBITORS, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Isopropanol ; 25 - 30 °C; 1 h, 50 - 55 °C; 35 °C → 5 °C; 1 h, 0 - 5 °C
Referenz
- Improved process for preparation of intermediates of Brutons tyrosine kinase inhibitor, India, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Solvents: Ethyl acetate ; 50 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt
1.2 Solvents: Ethyl acetate ; 50 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 30 min, cooled; > 1 d, rt
Referenz
- Preparation of imidazopyridazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; 2 d, rt
Referenz
- Preparation of imidazopyrazinylbenzamide derivatives and analogs for use as Btk inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 30 min, 0 °C; > 1 d, rt
Referenz
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; overnight, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Ethyl acetate ; 30 min, cooled; > 1 d, rt
Referenz
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, 1 MPa, rt
Referenz
- Preparation of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate
Referenz
- Preparation of deurated imidazopyrazines useful as selective btk inhibitors, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid , Water ; 15 h, 4 bar, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; cooled; 18 h, rt
Referenz
- Preparation of heteroaromatic NMDA receptor modulators for treating neuropsychiatric disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Preparation of pyrazolopyridinamines, pyrazolopyrimidinamines and imidazopyrazinamines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, rt → reflux
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Referenz
- Process for the preparation of substituted imidazo[1,5-a]pyrazines, United States, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- BTK inhibitors to treat solid tumors through modulation of the tumor microenvironment, World Intellectual Property Organization, , ,
(3-chloropyrazin-2-yl)methanamine;hydrochloride Raw materials
- (3-Chloropyrazin-2-yl)methanamine
- 3-Chloropyrazine-2-carbonitrile
- tert-butyl N-[(3-chloropyrazin-2-yl)methyl]carbamate
(3-chloropyrazin-2-yl)methanamine;hydrochloride Preparation Products
(3-chloropyrazin-2-yl)methanamine;hydrochloride Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:939412-86-9)(3-氯吡嗪-2-基)甲胺盐酸盐
Bestellnummer:LE26023842
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:54
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:939412-86-9)(3-chloropyrazin-2-yl)methanamine;hydrochloride
Bestellnummer:A859617
Bestandsstatus:in Stock
Menge:500g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:19
Preis ($):967.0/194.0
Email:sales@amadischem.com
(3-chloropyrazin-2-yl)methanamine;hydrochloride Verwandte Literatur
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939412-86-9)(3-氯吡嗪-2-基)甲胺盐酸盐
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:939412-86-9)(3-chloropyrazin-2-yl)methanamine;hydrochloride
Reinheit:99%/99%
Menge:500g/100g
Preis ($):967.0/194.0